5-(Chloromethyl)-3-iodo-1-propylpyrazole
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Overview
Description
5-(Chloromethyl)-3-iodo-1-propylpyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with chloromethyl and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-iodo-1-propylpyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the propyl group: The pyrazole ring is then alkylated using a propyl halide in the presence of a base.
Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Iodination: Finally, the iodo group is introduced through an iodination reaction, typically using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include 5-(Formyl)-3-iodo-1-propylpyrazole or 5-(Carboxyl)-3-iodo-1-propylpyrazole.
Reduction: Products may include 5-(Chloromethyl)-3-hydro-1-propylpyrazole.
Substitution: Products will vary depending on the nucleophile used, such as 5-(Aminomethyl)-3-iodo-1-propylpyrazole.
Scientific Research Applications
5-(Chloromethyl)-3-iodo-1-propylpyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-iodo-1-propylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and iodo groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 5-(Chloromethyl)-3-iodo-1-methylpyrazole
- 5-(Chloromethyl)-3-iodo-1-ethylpyrazole
- 5-(Chloromethyl)-3-iodo-1-butylpyrazole
Comparison:
- Uniqueness: The propyl group in 5-(Chloromethyl)-3-iodo-1-propylpyrazole provides a distinct steric and electronic environment compared to its methyl, ethyl, and butyl analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity: The presence of both chloromethyl and iodo groups makes it highly reactive, allowing for diverse chemical modifications.
- Applications: While similar compounds may share some applications, the specific properties of this compound can make it more suitable for certain research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-iodo-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClIN2/c1-2-3-11-6(5-8)4-7(9)10-11/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZSMBOQJZJXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)I)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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